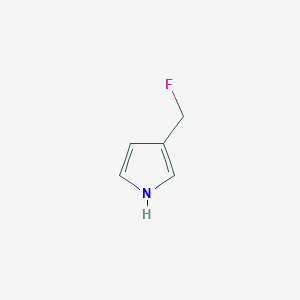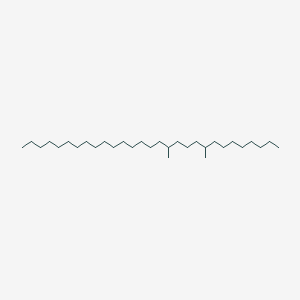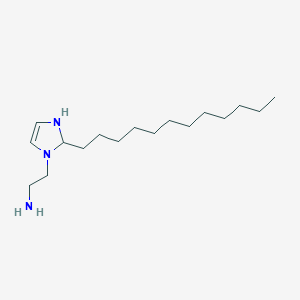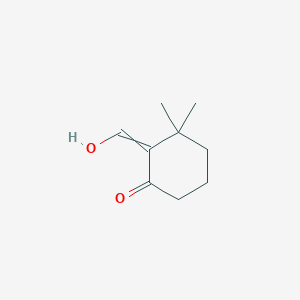
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure characterized by a hydroxymethylidene group attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate hydroxymethylidene derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sodium methoxide in toluene have been reported to be effective in the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
作用機序
The mechanism by which 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
- 2-(Hydroxymethylidene)indan-1-one
- 3-Hydroxymethylidene-4-piperidone
- 2-Hydroxymethylidene-7-methoxyindan-1-one
Comparison: 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is unique due to its specific structural features, such as the presence of a dimethyl group on the cyclohexanone ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
CAS番号 |
65716-59-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(hydroxymethylidene)-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-8(11)7(9)6-10/h6,10H,3-5H2,1-2H3 |
InChIキー |
VYPAILKOQKEOFN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=O)C1=CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
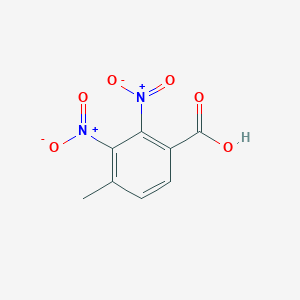


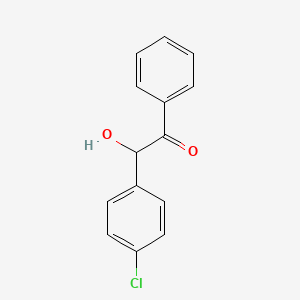
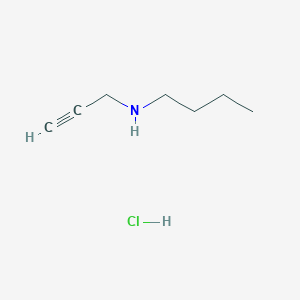
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

